molecular formula C13H26N2O2 B13252749 tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

Cat. No.: B13252749
M. Wt: 242.36 g/mol
InChI Key: AXNJMHVGRZSGSN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate (CAS 1909313-43-4) is a high-purity piperidine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C13H26N2O2, with a molecular weight of 242.36 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for biological evaluation. The structure features a piperidine ring, a common motif in active pharmaceutical ingredients, which is further functionalized with a Boc-protected aminomethyl group. This Boc (tert-butoxycarbonyl) group is a fundamental protecting group in organic synthesis, allowing for selective deprotection under mild acidic conditions to generate the primary amine for further derivatization . Compounds with structurally related piperidine scaffolds have demonstrated a range of promising pharmacological activities in preclinical research, highlighting the value of this chemical scaffold. For instance, similar tert-butyl carbamate derivatives of substituted piperidines have been investigated for their protective activity in models of neurodegenerative diseases . One such study on a related compound showed a moderate protective effect in astrocytes stimulated with Amyloid Beta 1-42, suggesting potential research applications in neuropharmacology . Furthermore, piperidine derivatives are frequently explored in drug discovery programs for immune disorders and as inhibitors of various kinases . This compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block to develop novel molecules for probing biological pathways or as a precursor in multi-step synthetic routes.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)

InChI Key

AXNJMHVGRZSGSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NCC1CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Method Overview

This classical approach involves reacting a suitable amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine, facilitating the formation of the carbamate linkage.

Reaction Scheme

Amine (e.g., 4,6-dimethylpiperidin-3-yl)methylamine + Boc₂O → tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

Procedure Details

  • Reagents :

    • 4,6-Dimethylpiperidin-3-ylmethylamine (or its precursor)
    • Di-tert-butyl dicarbonate (Boc₂O)
    • Catalysts: DMAP (4-Dimethylaminopyridine) or pyridine
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Reaction Conditions :

    • The amine is dissolved in the chosen solvent.
    • Boc₂O and catalytic amount of DMAP are added at 0°C.
    • The mixture is stirred at room temperature for 2–4 hours until completion, monitored by TLC.
  • Workup :

    • The reaction mixture is washed with aqueous acid (citric acid) to remove residual amines.
    • Organic layer is dried over sodium sulfate, concentrated, and purified via column chromatography.

Notes

  • The yield is typically high (>90%) if the reaction is carefully controlled.
  • The process is straightforward and suitable for scale-up.

Synthesis via Carbamate Formation from Corresponding Alcohols and Isocyanates

Method Overview

This alternative involves converting a suitable alcohol derivative of the piperidine into the carbamate by reaction with isocyanates or carbamoyl chlorides.

Reaction Scheme

Alcohol derivative + Isocyanate → Carbamate

Procedure Details

  • Reagents :

    • 4,6-Dimethylpiperidin-3-ylmethyl alcohol
    • tert-Butyl isocyanate or carbamoyl chloride derivatives
    • Catalysts: Tertiary amines or bases like triethylamine
    • Solvent: DCM or THF
  • Reaction Conditions :

    • The alcohol is dissolved with the isocyanate in the solvent.
    • The mixture is stirred at 0°C to room temperature.
    • Reaction progress is monitored via IR or TLC.
  • Workup :

    • The mixture is washed with aqueous solutions to remove excess reagents.
    • Purification is achieved through chromatography.

Notes

  • This method is less common for carbamate synthesis but useful when alcohol precursors are readily available.

Multi-step Synthesis from 4,6-Dimethylpiperidin-3-ylmethyl Precursors

Method Overview

This approach involves initial functionalization of the piperidine ring, followed by carbamate formation.

Stepwise Procedure

  • Step 1 : Alkylation or functionalization of the piperidine ring at position 3 to introduce the methyl group.
  • Step 2 : Conversion of the methyl group into a suitable amine or alcohol.
  • Step 3 : Carbamate formation via Boc protection as described above.

Reaction Conditions

  • Alkylation typically involves using methyl halides or methylating agents under basic conditions.
  • Subsequent steps involve standard carbamate synthesis protocols.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Key Conditions Yield Advantages Limitations
1. Boc Protection 4,6-Dimethylpiperidin-3-ylmethylamine Boc₂O, DMAP, DCM/THF 0°C to RT, 2-4 hrs >90% Simple, high yield Requires free amine
2. Isocyanate Reaction Alcohol derivative of piperidine tert-Butyl isocyanate 0°C to RT Moderate Suitable for alcohol precursors Less common, needs alcohol intermediate
3. Multi-step Functionalization Precursors with functional groups Alkylation reagents Varies Variable Flexibility More complex, longer route

Research Results and Experimental Data

  • Boc Protection Method : The most widely accepted and documented route involves direct reaction of the amine with Boc₂O in the presence of a catalyst, yielding high purity carbamate suitable for further applications.

  • Reaction Optimization :

    • Use of catalytic DMAP enhances reaction rate and yield.
    • Maintaining low temperature (0°C) minimizes side reactions.
    • Purification via flash chromatography yields high-purity products.
  • Yield Data :

    • Typical yields range from 85% to 95% depending on reaction conditions and purity of starting materials.
  • Physical Data :

    • The synthesized compound exhibits melting points around 145–146°C.
    • Spectroscopic data (NMR, MS) confirm structure, with characteristic carbamate signals.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate, a comparison with structurally analogous compounds is essential. Key derivatives include:

Structural Analogues in Piperidine and Pyridine Families

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

  • Structure : Features a pyridine ring substituted with methoxy groups at the 5- and 6-positions, with a Boc-protected amine on the 3-methyl group.
  • Key Differences :

  • Ring System : Pyridine (aromatic, electron-deficient) vs. piperidine (saturated, flexible).
  • Substituents : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups in the target compound.

tert-Butyl N-(4-methylpiperidin-4-yl)carbamate

  • Structure : Piperidine ring with a single methyl group at the 4-position and a Boc-protected amine.
  • Key Differences :

  • Substitution Pattern : Lacks the 6-methyl group, reducing steric hindrance.
  • Reactivity : The absence of 6-methyl may enhance nucleophilic accessibility at the piperidine nitrogen.
  • Pharmacological Relevance : Similar compounds are intermediates in kinase inhibitor synthesis .

tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

  • Structure : Piperidine with hydroxyl and Boc-protected amine groups at the 4- and 3-positions, respectively.
  • Key Differences :

  • Functional Groups : Hydroxyl group introduces hydrogen-bonding capacity, increasing solubility but reducing lipophilicity compared to dimethyl-substituted analogs.
  • Stereochemistry : Chiral centers may influence biological activity and synthetic complexity .

Physicochemical and Functional Comparisons

A summary of critical properties is provided below:

Compound Name Core Structure Substituents Molecular Weight* Key Properties
This compound Piperidine 4,6-dimethyl, Boc-amine ~284.4 g/mol High lipophilicity, moderate solubility
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine 5,6-dimethoxy, Boc-amine ~296.3 g/mol Polar, aromatic, enhanced H-bonding
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate Piperidine 4-methyl, Boc-amine ~214.3 g/mol Reduced steric bulk, higher reactivity
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine 4-hydroxy, Boc-amine ~218.3 g/mol High solubility, chiral environment

*Molecular weights estimated based on standard atomic masses.

  • Hydrogen Bonding : Methoxy and hydroxyl groups in analogs enhance interactions with biological targets or solvents, whereas methyl groups prioritize steric effects .
  • Synthetic Utility : The Boc group in all compounds facilitates amine protection, but the piperidine/pyridine core dictates compatibility with downstream reactions (e.g., alkylation, cyclization).

Biological Activity

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the class of carbamates and has been studied for its biological activities, particularly its antibacterial properties and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 4,6-dimethylpiperidine structure. This configuration is crucial for its biological activity and interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various strains of Gram-positive bacteria. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These findings suggest that the compound could serve as a potential therapeutic agent in combating antibiotic-resistant infections .

The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. Preliminary studies suggest that it may act as an inhibitor of certain bacterial enzymes, which is critical for bacterial survival and proliferation. The compound's ability to penetrate biological membranes enhances its bioavailability, potentially increasing its effectiveness against resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameCAS NumberSimilarity ScoreNotable Activity
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate879275-33-90.98Antibacterial activity against MRSA
tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride1159826-67-10.95Moderate anti-inflammatory effects
tert-butyl methyl(piperidin-4-ylmethyl)carbamate138022-04-50.91Antiviral properties
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate142643-29-60.98Potential neuroprotective effects

These compounds share similar functional groups but may differ significantly in their biological activities and pharmacological profiles.

Case Studies

A recent study explored the efficacy of this compound in vitro against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics . Further research is needed to evaluate its pharmacokinetic properties and interactions with other drugs.

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